8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic amine derivative featuring two distinct sulfonyl substituents: a 4-chlorophenylsulfonyl group at position 8 and a tosyl (p-toluenesulfonyl) group at position 4. This compound belongs to a class of rigid bicyclic structures known for their conformational stability, which is advantageous in medicinal chemistry for enhancing target binding and metabolic resistance .
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S2/c1-16-2-6-19(7-3-16)30(26,27)23-14-15-28-20(23)10-12-22(13-11-20)29(24,25)18-8-4-17(21)5-9-18/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOIXHYGBXPRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS Number: 898452-87-4) is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 471.0 g/mol. The structure features a spirocyclic arrangement that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898452-87-4 |
| Molecular Formula | C20H23ClN2O5S2 |
| Molecular Weight | 471.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research on compounds similar to this compound indicates potential therapeutic applications, particularly in the fields of oncology and neurology.
1. Anticancer Activity
Studies have shown that diazaspiro compounds can exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, derivatives of diazaspiro compounds have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.
2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacterial strains, indicating that modifications to the diazaspiro framework can enhance bioactivity.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The sulfonyl and tosyl groups may facilitate interactions with biological receptors or enzymes, altering their function.
- Cellular Uptake : The spirocyclic structure may enhance cellular permeability, allowing for greater accumulation within target cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Study on Anticancer Activity
A study published in PubMed evaluated the anticancer efficacy of diazaspiro derivatives, finding that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing activity against cancer cells .
Antimicrobial Evaluation
Research conducted on similar diazaspiro compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorophenyl was associated with enhanced antimicrobial potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The table below compares the target compound with structurally related spirocyclic sulfonamides from the evidence:
a) Electronic and Steric Influence
- Chlorophenyl vs.
- Tosyl vs. Methylsulfonyl : The bulky tosyl group (target) introduces steric hindrance, which may restrict rotational freedom compared to the smaller methylsulfonyl group () .
b) Lipophilicity and Solubility
- The chloro substituent (target, ) increases logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility. In contrast, the methoxy group () and thiophene () improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
